Methyl 2-(2-chloroacetamido)-3-methylpentanoate
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Overview
Description
Methyl 2-(2-chloroacetamido)-3-methylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloroacetamido group attached to a methylpentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chloroacetamido)-3-methylpentanoate typically involves the reaction of 2-chloroacetamide with 3-methylpentanoic acid in the presence of a suitable esterification agent. The reaction is usually carried out under reflux conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chloroacetamido)-3-methylpentanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
Nucleophilic substitution: The major products are substituted amides or thioamides, depending on the nucleophile used.
Hydrolysis: The major products are 3-methylpentanoic acid and 2-chloroacetamide.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(2-chloroacetamido)-3-methylpentanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive chloroacetamido group.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chloroacetamido)-3-methylpentanoate involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the chloroacetamido group, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-bromoacetamido)-3-methylpentanoate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 2-(2-chloroacetamido)-3-methylpentanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(2-chloroacetamido)-3-ethylpentanoate: Similar structure but with an ethyl group on the pentanoate backbone.
Uniqueness
Methyl 2-(2-chloroacetamido)-3-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the chloroacetamido group makes it particularly useful in nucleophilic substitution reactions, while the methylpentanoate backbone provides structural stability and versatility in various chemical transformations.
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-3-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c1-4-6(2)8(9(13)14-3)11-7(12)5-10/h6,8H,4-5H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGVNNSSLBGHND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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